

# Ricolinostat clinical response high-risk cytogenetics multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Clinical Response Data for Ricolinostat Combinations

The table below summarizes key efficacy findings from clinical trials investigating **Ricolinostat** in combination with standard therapies for relapsed or refractory multiple myeloma.

| Combination Therapy                         | Trial Phase | Patient Population     | Overall Response Rate (ORR)  | Key Findings                                                                                                | Source (Clinical Trial)                       |
|---------------------------------------------|-------------|------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------------------|
| Ricolinostat + Bortezomib + Dexamethasone   | Phase I/II  | Relapsed/Refractory MM | 37% (at $\geq 160$ mg daily) | 14% ORR in bortezomib-refractory patients; better tolerated GI toxicity profile vs. non-selective HDACi [1] | Vogl et al., <i>Clin Cancer Res.</i> 2017 [1] |
| Ricolinostat + Lenalidomide + Dexamethasone | Phase Ib    | Relapsed/Refractory MM | 55%                          | 40% ORR in double refractory (lenalidomide & bortezomib) patients [2]                                       | Yee et al., ACE-MM-101 trial [2]              |

| Combination Therapy                         | Trial Phase | Patient Population     | Overall Response Rate (ORR) | Key Findings                                                      | Source (Clinical Trial)           |
|---------------------------------------------|-------------|------------------------|-----------------------------|-------------------------------------------------------------------|-----------------------------------|
| Ricolinostat + Pomalidomide + Dexamethasone | Phase Ib/II | Relapsed/Refractory MM | 42%                         | 38% ORR in patients refractory to lenalidomide and bortezomib [2] | Raje et al., ACE-MM-102 trial [2] |

## Experimental Insights on HDAC6 Inhibition in High-Risk Disease

While direct clinical trial sub-analysis is limited, recent preclinical studies provide a rationale for investigating HDAC6 inhibitors in high-risk settings, particularly for patients with the **t(11;14) translocation**.

- **Synergistic Triple Therapy:** Research indicates that in t(11;14) multiple myeloma cell lines (which can be resistant to the Bcl-2 inhibitor venetoclax), combining an HDAC6 inhibitor (like **Ricolinostat**/ACY-1215 or the experimental compound MAKV-15) with bortezomib and a BH3 mimetic (e.g., venetoclax or Mcl-1 inhibitors) significantly increased apoptosis compared to doublet therapies [3].
- **Proposed Mechanism:** The combination of HDAC6i and bortezomib was shown to reduce levels of the pro-survival protein Mcl-1. This reduction could potentially sensitize venetoclax-resistant t(11;14) cells to apoptosis when treated with this triple combination [3].
- **HDAC6 Activity Score:** Transcriptomic analysis of patient data has been used to develop an HDAC6 activity score. This research identified a patient subgroup with high HDAC6 scores that frequently harbors the **t(11;14) translocation and chromosome 1q amplification**, suggesting a potential biomarker for identifying patients who may benefit most from HDAC6 inhibitor therapy [3].

## Detailed Experimental Protocols

For the key preclinical studies cited above, the methodologies were as follows:

- **Cell Viability and Apoptosis Assay [3]:**
  - **Cell Lines:** Use t(11;14) positive multiple myeloma cell lines (e.g., MOLP-8, U-266).

- **Treatment:** Apply single agents and combinations of HDAC6 inhibitors (e.g., MAKV-15, ACY-1215), proteasome inhibitors (bortezomib), and BH3 mimetics (venetoclax, S63845).
  - **Analysis:** Measure cell viability using assays like MTT or WST-1. Quantify apoptosis via nuclear morphology analysis (Hoechst staining) and Western blot for cleavage of caspase-3 and PARP-1.
  - **Data Interpretation:** Calculate combination indices (CI) to determine synergism (CI < 1 indicates synergy).
- **Biomarker Analysis ( $\alpha$ -tubulin acetylation) [1] [3]:**
    - **Sample Collection:** Obtain peripheral blood lymphocytes from patients enrolled in clinical trials or from cell line models treated with **Ricolinostat**.
    - **Processing:** Perform protein extraction and Western blot analysis.
    - **Detection:** Probe with an antibody specific for acetylated tubulin.
    - **Interpretation:** An increase in acetylated tubulin levels serves as a pharmacodynamic marker confirming successful on-target HDAC6 inhibition.

## HDAC6 Inhibitor Mechanism of Action in Multiple Myeloma

The following diagram illustrates the proposed mechanism by which HDAC6 inhibitors like **Ricolinostat** target multiple myeloma cells and interact with key pathways.



Click to download full resolution via product page

## Interpretation & Future Research Directions

The available data, while promising, has limitations for direct product comparison. The clinical trials report overall response rates but do not provide stratified results for specific high-risk cytogenetic groups like **del(17p), t(4;14), or t(14;16)** [1] [2]. The R2-ISS and newer IMS/IMWG risk stratification models define high-risk using a combination of such markers [4], and **Ricolinostat's** performance within these modern definitions is not yet detailed in public results.

Future clinical studies should aim to:

- Report efficacy data stratified by the latest genomic high-risk definitions, including **del(17p), t(4;14), gain/amp(1q), and TP53 mutations** [4].
- Explore the preclinical promise of triple combinations (HDAC6i + PI + BH3 mimetic) in defined high-risk populations.
- Validate the HDAC6 activity score as a predictive biomarker for patient selection.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. , the First Selective Histone Deacetylase 6 Inhibitor, in... Ricolinostat [pubmed.ncbi.nlm.nih.gov]
2. Ricolinostat - an overview [sciencedirect.com]
3. 14) multiple myeloma cells to a combination of bortezomib ... [pmc.ncbi.nlm.nih.gov]
4. Current risk stratification and staging of multiple myeloma ... [nature.com]

To cite this document: Smolecule. [Ricolinostat clinical response high-risk cytogenetics multiple myeloma]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-clinical-response-high-risk-cytogenetics-multiple-myeloma>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)